An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxypentanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypentanoic acid, also known as 2,3-dihydroxyvaleric acid, is a dihydroxy fatty acid that holds interest in various scientific fields, including metabolic research and synthetic chemistry.[1][2][3] Its structure, featuring two hydroxyl groups on the pentanoic acid backbone, imparts specific chemical and physical properties that influence its biological activity and potential applications. This technical guide provides a comprehensive overview of the known chemical properties of 2,3-dihydroxypentanoic acid, including its physicochemical parameters, spectral characteristics, and a discussion of its synthesis and potential biological relevance. Due to the limited availability of experimental data for this specific molecule, some properties are predicted based on established chemical principles and data from analogous compounds.
Core Chemical and Physical Properties
The presence of a carboxylic acid and two hydroxyl groups makes 2,3-dihydroxypentanoic acid a polar molecule with the capacity for significant hydrogen bonding. These structural features are expected to result in high water solubility and a relatively high boiling point compared to its non-hydroxylated counterpart, pentanoic acid.
Table 1: Physicochemical Properties of 2,3-Dihydroxypentanoic Acid
| Property | Value | Source |
| IUPAC Name | 2,3-Dihydroxypentanoic acid | [1] |
| Synonyms | 2,3-Dihydroxyvaleric acid | [2][3] |
| CAS Number | 26386-47-0 | [1][2][3] |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| Predicted pKa (Strongest Acidic) | 3.8 | [2] |
| Predicted logP | -0.87 | [2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | 349 g/L (predicted) | [2] |
Spectral and Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 2,3-Dihydroxypentanoic Acid
| Spectroscopic Technique | Predicted-Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ 10-13 ppm).- Signals for protons on carbons bearing hydroxyl groups (δ 3.5-4.5 ppm).- Signals for the ethyl group protons. |
| ¹³C NMR | - A signal for the carboxylic carbon (δ 170-185 ppm).- Signals for carbons attached to hydroxyl groups (δ 60-80 ppm).- Signals for the ethyl group carbons. |
| Infrared (IR) Spectroscopy | - A very broad O-H stretching band from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretching band from the carboxylic acid (1700-1725 cm⁻¹).- A broad O-H stretching band from the alcohol groups (3200-3500 cm⁻¹).- C-O stretching bands (1000-1300 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) may be weak or absent in electron ionization (EI).- Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the C-C bonds adjacent to the hydroxyl groups. |
Chemical Reactivity and Synthesis
2,3-Dihydroxypentanoic acid exhibits reactivity characteristic of both carboxylic acids and diols. The carboxylic acid moiety can undergo esterification, amide formation, and reduction. The hydroxyl groups can be oxidized, acylated, and can participate in ether formation.
While a specific, detailed experimental protocol for the synthesis of 2,3-dihydroxypentanoic acid is not widely published, a common synthetic approach would be the dihydroxylation of a suitable pentenoic acid precursor. A potential synthetic workflow is outlined below.
Experimental Workflow: Hypothetical Synthesis of 2,3-Dihydroxypentanoic Acid
Caption: A hypothetical workflow for the synthesis and purification of 2,3-dihydroxypentanoic acid.
Detailed Methodologies
Step 1: Dihydroxylation of trans-2-Pentenoic Acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-2-pentenoic acid in a suitable solvent system, such as a mixture of acetone (B3395972) and water.
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Reagent Addition: To this solution, add N-methylmorpholine N-oxide (NMO) as the co-oxidant.
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Catalyst Introduction: Add a catalytic amount of osmium tetroxide (OsO₄). The reaction mixture is typically stirred at room temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, the reaction is quenched by the addition of a reducing agent, such as sodium sulfite. The mixture is then acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3-dihydroxypentanoic acid.
Step 2: Purification by Column Chromatography
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Column Preparation: A silica (B1680970) gel column is prepared using a suitable solvent system, for example, a gradient of methanol (B129727) in dichloromethane.
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Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
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Elution: The column is eluted with the solvent system, and fractions are collected.
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Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
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Isolation: The pure fractions are combined, and the solvent is evaporated to yield purified 2,3-dihydroxypentanoic acid.
Biological Significance and Signaling Pathways
2,3-Dihydroxypentanoic acid has been identified in natural sources such as purple carrots.[1] As a dihydroxy fatty acid, it is postulated to play a role in cellular metabolism, potentially as an intermediate or a signaling molecule.[1] However, specific biological pathways in which 2,3-dihydroxypentanoic acid is a key metabolite have not been extensively characterized in the available literature. Research into its biological functions, including its interactions with enzymes and its role in signaling cascades, is an area for future investigation.
Given the current lack of detailed information on its involvement in specific signaling pathways, a diagrammatic representation cannot be provided at this time.
Conclusion
2,3-Dihydroxypentanoic acid is a molecule with interesting structural features that suggest a range of chemical and biological properties. While a comprehensive experimental characterization is not yet available in the scientific literature, this guide provides a summary of its known attributes and predicted characteristics based on established chemical principles. The provided hypothetical synthesis and purification protocols offer a practical starting point for researchers aiming to work with this compound. Further investigation is warranted to fully elucidate its chemical behavior, biological roles, and potential applications in drug development and other scientific disciplines.
